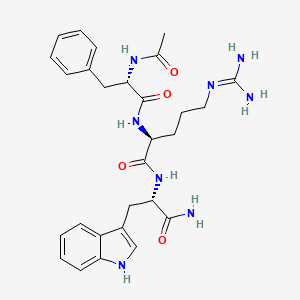

Ac-Phe-Arg-Trp-NH2

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N8O4/c1-17(37)34-24(14-18-8-3-2-4-9-18)27(40)35-22(12-7-13-32-28(30)31)26(39)36-23(25(29)38)15-19-16-33-21-11-6-5-10-20(19)21/h2-6,8-11,16,22-24,33H,7,12-15H2,1H3,(H2,29,38)(H,34,37)(H,35,40)(H,36,39)(H4,30,31,32)/t22-,23-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUFURZWPZEOH-HJOGWXRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ac Phe Arg Trp Nh2 and Its Chemical Analogs

Solid-Phase Peptide Synthesis (SPPS) Protocols for Ac-Phe-Arg-Trp-NH2

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like Ac-Phe-Arg-Trp-NH2. This technique involves assembling the peptide chain sequentially while one end is covalently attached to an insoluble polymer support, or resin. lcms.cznih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely adopted protocol due to its use of milder reaction conditions compared to older Boc/Bzl strategies. luxembourg-bio.comnih.gov

The synthesis of Ac-Phe-Arg-Trp-NH2 via Fmoc-SPPS would commence from the C-terminus. A suitable resin, such as Rink Amide resin, is chosen to generate the C-terminal amide upon final cleavage. peptide.comuci.edu The synthesis cycle involves two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid and the coupling of the next Fmoc-protected amino acid.

A typical SPPS cycle for Ac-Phe-Arg-Trp-NH2 would proceed as follows:

Resin Swelling: The Rink Amide resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF). uci.edu

First Amino Acid Loading: The first amino acid, Fmoc-Trp(Boc)-OH, is coupled to the resin. The Boc (tert-butyloxycarbonyl) group protects the indole (B1671886) side chain of tryptophan. cem.de

Fmoc Deprotection: The Fmoc group is removed from the tryptophan residue using a solution of piperidine in DMF (commonly 20%). uci.educem.de

Coupling of the Next Amino Acid: The next amino acid in the sequence, Fmoc-Arg(Pbf)-OH, is activated and coupled to the free amine of the resin-bound tryptophan. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a standard protecting group for the guanidinium (B1211019) side chain of arginine. nih.govcem.de

Repetitive Cycles: The deprotection and coupling steps are repeated for Fmoc-Phe-OH.

N-terminal Acetylation: After the final amino acid (Phenylalanine) is coupled and its Fmoc group is removed, the N-terminus is acetylated on the solid support. lifetein.com This is typically achieved by treating the peptide-resin with a solution of acetic anhydride. cem.dewpmucdn.com

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (Boc on Trp and Pbf on Arg) are simultaneously removed. This is usually accomplished using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) to prevent side reactions. luxembourg-bio.com

Table 1: Reagents in a Typical Fmoc-SPPS Cycle for Ac-Phe-Arg-Trp-NH2

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| Resin Swelling | N,N-Dimethylformamide (DMF) | Prepares the resin for synthesis |

| Amino Acid Coupling | Fmoc-AA-OH, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | Peptide bond formation |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group |

| N-terminal Acetylation | Acetic Anhydride, Base (e.g., DIPEA) in DMF | Adds the N-terminal acetyl group |

Solution-Phase Synthetic Approaches for Ac-Phe-Arg-Trp-NH2 Production

While less common for the routine synthesis of short peptides, solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and for the synthesis of complex or modified peptides where solid-phase methods may be problematic. springernature.comnih.gov In this approach, the peptide is synthesized in a homogenous solution, and intermediates are purified after each step. nih.gov

The synthesis of Ac-Phe-Arg-Trp-NH2 in solution would involve a fragment condensation strategy or a stepwise approach. For a tetrapeptide, a stepwise synthesis is feasible. The process involves the coupling of protected amino acid derivatives, followed by deprotection of the N-terminus to allow for the addition of the next amino acid.

A potential solution-phase strategy could be:

Dipeptide Formation: Coupling of Fmoc-Arg(Pbf)-OH with H-Trp-NH2 to form Fmoc-Arg(Pbf)-Trp-NH2.

Deprotection: Removal of the Fmoc group from the dipeptide.

Tripeptide Formation: Coupling of Fmoc-Phe-OH to the deprotected dipeptide to yield Fmoc-Phe-Arg(Pbf)-Trp-NH2.

Final Deprotection and Acetylation: Removal of the final Fmoc group, followed by acetylation of the N-terminus with acetic anhydride.

Global Deprotection: Removal of the Pbf side-chain protecting group to yield the final product, Ac-Phe-Arg-Trp-NH2.

Purification after each step is crucial and is typically performed using techniques like crystallization or chromatography. acs.org

Advanced Purification Techniques and Analytical Characterization of Ac-Phe-Arg-Trp-NH2 and Derivatives

Following synthesis, the crude peptide product contains the target molecule along with various impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides. labbulletin.com Therefore, rigorous purification is essential to obtain a high-purity product.

Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czaltabioscience.com This technique separates the peptide from impurities based on hydrophobicity. A C18 column is commonly used, and the peptide is eluted using a gradient of an organic solvent (like acetonitrile) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). altabioscience.com For larger scale or initial cleanup, flash chromatography can also be employed. biotage.com

Analytical Characterization: Once purified, the identity and purity of Ac-Phe-Arg-Trp-NH2 are confirmed using several analytical techniques:

Analytical RP-HPLC: Used to assess the purity of the final product by observing a single, sharp peak at a specific retention time. altabioscience.com

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass. altabioscience.com

Amino Acid Analysis (AAA): This method confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. altabioscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and stereochemistry of the peptide, although it is more commonly used for conformational studies of the final product.

Table 2: Common Analytical Techniques for Ac-Phe-Arg-Trp-NH2 Characterization

| Technique | Information Obtained |

|---|---|

| Analytical RP-HPLC | Purity and retention time |

| Mass Spectrometry | Molecular weight confirmation |

| Amino Acid Analysis | Amino acid composition and ratio |

Strategic Derivatization: N-terminal Acylation and C-terminal Amidation

The N-terminal acetyl group and the C-terminal amide group in Ac-Phe-Arg-Trp-NH2 are crucial modifications that are introduced to mimic the structure of native proteins and to enhance biological stability by preventing degradation by exopeptidases. peptide.comlifetein.com

N-terminal Acylation (Acetylation): This modification is typically performed as the final step of peptide elongation in SPPS, before cleavage from the resin. lifetein.com After the N-terminal Fmoc group of the final amino acid (phenylalanine) is removed, the free amine is reacted with an acetylating agent. Acetic anhydride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF is a common and efficient method for this purpose. cem.dewpmucdn.com This on-resin acetylation is generally a high-yield reaction. rsc.org

C-terminal Amidation: The C-terminal amide is introduced by selecting an appropriate solid support at the beginning of the synthesis. peptide.com Resins such as Rink Amide, Sieber, or PAL are designed to release the peptide with a C-terminal amide upon cleavage with a strong acid like TFA. peptide.comnih.gov This approach is highly efficient and avoids the need for post-synthesis amidation in solution, which can be more complex.

Rational Design and Synthesis of Stereoisomeric Variants of Ac-Phe-Arg-Trp-NH2 (e.g., D-amino acid substitutions)

The incorporation of non-natural D-amino acids in place of their L-counterparts is a common strategy to enhance peptide stability against proteolytic degradation and to modulate biological activity. nih.govlifetein.com The synthesis of stereoisomeric variants of Ac-Phe-Arg-Trp-NH2, for example, Ac-D-Phe-Arg-Trp-NH2, follows the same general SPPS protocols.

The key difference lies in the use of the corresponding Fmoc-protected D-amino acid during the coupling step at the desired position in the sequence. nih.gov For instance, to synthesize Ac-D-Phe-Arg-Trp-NH2, Fmoc-D-Phe-OH would be used in the final coupling cycle instead of Fmoc-L-Phe-OH. The purification and characterization methods for these diastereomeric peptides are the same as for the all-L-amino acid parent peptide. The substitution can significantly impact the peptide's secondary structure and its interaction with chiral biological targets. nih.gov

Exploration of Conformational Constraints and Cyclization Strategies in Ac-Phe-Arg-Trp-NH2 Analogs

To enhance receptor affinity, selectivity, and stability, analogs of Ac-Phe-Arg-Trp-NH2 can be designed with conformational constraints. This is often achieved through cyclization. jpt.com

Cyclization Strategies:

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal acetyl group (or a deprotected N-terminus) and the C-terminal amide (or a C-terminal carboxylate). This is a challenging cyclization for a short peptide and can be prone to dimerization. nih.govaltabioscience.com

Side-Chain-to-Side-Chain Cyclization: This is a more common strategy and involves forming a bridge between the side chains of two amino acids within the peptide. For an analog of Ac-Phe-Arg-Trp-NH2, this would require the incorporation of amino acids with reactive side chains, such as Lys and Asp or Cys residues for disulfide bridge formation. jpt.com

Backbone Cyclization: In some cases, the peptide can be attached to the resin via a side chain, allowing for on-resin head-to-tail cyclization before cleavage. nih.gov

The synthesis of cyclic peptides often involves orthogonal protecting groups that can be selectively removed to allow for the cyclization reaction while the peptide is still on the resin or after cleavage in solution. The choice of cyclization strategy and reaction conditions is critical to favor intramolecular cyclization over intermolecular reactions. nih.govspringernature.com

Structure Activity Relationship Sar Investigations of Ac Phe Arg Trp Nh2

Positional Scanning Mutagenesis and Single Amino Acid Substitutions within the Phe-Arg-Trp Sequence

The core sequence of Phe-Arg-Trp is a critical determinant of the peptide's biological function. Systematic modifications at each position have revealed the nuanced contributions of each amino acid to receptor binding and activation.

Impact of Phenylalanine (Phe) Modifications on Ac-Phe-Arg-Trp-NH2 Receptor Interaction

The phenylalanine residue at position 1 plays a significant role in the potency and selectivity of Ac-Phe-Arg-Trp-NH2 analogs. Studies involving substitutions at this position have demonstrated that both the aromaticity and stereochemistry of the side chain are crucial for optimal receptor interaction.

Replacing the L-phenylalanine with its D-enantiomer (D-Phe) has been shown to dramatically increase the potency at melanocortin receptors. This modification is a common strategy in the design of melanocortin agonists. Further modifications to the phenyl ring have yielded compounds with altered receptor selectivity profiles. For instance, the introduction of a para-iodo substituent on D-Phe in the related tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 resulted in a ligand with mixed antagonist/partial agonist activity at the mouse melanocortin-3 receptor (mMC3R) while maintaining full agonist activity at the mMC4R.

Substitutions with other natural and unnatural amino acids have also been explored. Replacing D-Phe with D-Nal(2'), a bulkier aromatic amino acid, in the Ac-His-D-Phe-Arg-Trp-NH2 template, led to a partial agonist at the mMC3R and an antagonist at the mMC4R. In contrast, substitution with alanine, which has a much smaller methyl side chain, resulted in a significant decrease in potency at the mMC1R. These findings underscore the importance of the size and nature of the aromatic side chain at this position for receptor recognition and activation.

| Modification at Phe Position | Receptor | Observed Effect |

| L-Phe to D-Phe | Melanocortin Receptors | Increased potency |

| D-Phe to D-Phe(p-I) in Ac-His-DPhe-Arg-Trp-NH2 | mMC3R | Partial agonist/antagonist activity |

| D-Phe to D-Phe(p-I) in Ac-His-DPhe-Arg-Trp-NH2 | mMC4R | Full agonist activity |

| D-Phe to D-Nal(2') in Ac-His-DPhe-Arg-Trp-NH2 | mMC3R | Partial agonist |

| D-Phe to D-Nal(2') in Ac-His-DPhe-Arg-Trp-NH2 | mMC4R | Antagonist |

| D-Phe to D-Ala in Ac-His-DPhe-Arg-Trp-NH2 | mMC1R | Decreased potency |

Role of Arginine (Arg) Side Chain in Ac-Phe-Arg-Trp-NH2 Bioactivity

The arginine residue, with its positively charged guanidinium (B1211019) side chain, is a key contributor to the bioactivity of Ac-Phe-Arg-Trp-NH2. Modifications at this position have been shown to significantly impact receptor potency and selectivity.

Studies on the related tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 have demonstrated that removal of the guanidinyl side chain leads to a decrease in potency at melanocortin receptors. However, the side chain is not absolutely essential for agonist activity. Replacement of arginine with other basic amino acids, such as ornithine, resulted in a compound with altered selectivity, showing a preference for the mMC4R over the mMC5R and the mMC3R.

The incorporation of homoarginine at this position also led to a notable increase in selectivity for the mMC4R over the mMC3R. These findings highlight the importance of the basicity and the length of the side chain at the arginine position for fine-tuning receptor interaction and selectivity.

| Modification at Arg Position (in Ac-His-D-Phe-Arg-Trp-NH2) | Observed Effect |

| Removal of guanidinyl side chain | Decreased potency at melanocortin receptors |

| Replacement with Ornithine | Increased selectivity for mMC4R over mMC5R and mMC3R |

| Replacement with Homoarginine | Increased selectivity for mMC4R over mMC3R |

Significance of Tryptophan (Trp) Derivatization for Ac-Phe-Arg-Trp-NH2 Functional Efficacy

The tryptophan residue is another critical component for the functional efficacy of Ac-Phe-Arg-Trp-NH2. Its large, hydrophobic indole (B1671886) side chain is involved in important interactions with the receptor.

In studies based on the Ac-His-D-Phe-Arg-Trp-NH2 template, a variety of modifications at the tryptophan position have been investigated. The results showed a range of effects, from equipotent activity to a complete loss of activity at melanocortin receptors.

Notably, replacing tryptophan with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) or biphenylalanine (Bip) resulted in tetrapeptides with nanomolar potency at the mMC1R and mMC5R, but micromolar potency at the mMC3R and mMC4R. This demonstrates that modifications at the Trp position can be used to achieve receptor subtype selectivity. Furthermore, the substitution of tryptophan with either L- or D-2-naphthylalanine (Nal(2')) resulted in compounds with comparable potency to the parent peptide, suggesting that the reactive indole side chain can be replaced with a non-reactive moiety without compromising activity.

| Modification at Trp Position (in Ac-His-D-Phe-Arg-Trp-NH2) | Observed Effect |

| Replacement with Tic | Nanomolar potency at mMC1R and mMC5R; micromolar at mMC3R and mMC4R |

| Replacement with Bip | Nanomolar potency at mMC1R and mMC5R; micromolar at mMC3R and mMC4R |

| Replacement with Nal(2') or D-Nal(2') | Equipotent melanocortin receptor potency |

Stereochemical Inversion Effects on Ac-Phe-Arg-Trp-NH2 Pharmacology (e.g., D-Phe, D-Trp Incorporation)

The stereochemistry of the amino acid residues within Ac-Phe-Arg-Trp-NH2 is a critical factor influencing its pharmacological properties. As previously mentioned, the inversion of phenylalanine from its natural L-form to the D-form significantly enhances the potency of melanocortin agonists. This modification is a cornerstone in the design of potent analogs.

Further studies have explored the impact of stereochemical inversion at other positions. For instance, in tripeptide analogs, the combination of D-Phe and D-Trp (Ac-D-Phe-Arg-D-Trp-NH2) resulted in a compound with higher potency in frog skin bioassays compared to the analog with only D-Phe (Ac-D-Phe-Arg-Trp-NH2). This suggests that stereochemical modifications at multiple positions can have synergistic effects on bioactivity.

The introduction of a D-amino acid can also influence the peptide's resistance to proteolytic degradation, thereby enhancing its stability.

Influence of N-terminal Acetylation on Ac-Phe-Arg-Trp-NH2 Receptor Selectivity and Potency

The N-terminal acetyl group (Ac) of Ac-Phe-Arg-Trp-NH2 plays a crucial role in its biological activity. This modification, known as N-terminal acetylation, is a common co-translational modification in eukaryotes and is essential for the function and regulation of many proteins.

In the context of melanocortin peptides, N-terminal acetylation is critical for agonist activity. The core tetrapeptide His-Phe-Arg-Trp, without N-terminal acetylation and C-terminal amidation, is unable to stimulate melanocortin receptors at high concentrations. However, the acetylated and amidated form, Ac-His-Phe-Arg-Trp-NH2, is a full agonist.

Furthermore, N-terminal acetylation can significantly increase the resistance of peptides to degradation by proteases, thereby improving their stability in biological systems. While it can sometimes decrease antimicrobial activity, the increased stability is often a desirable feature for therapeutic peptides.

**3.4. Examination

Comparative SAR Analysis of Ac-Phe-Arg-Trp-NH2 with Truncated and Extended Melanocortin Peptides (e.g., His-Phe-Arg-Trp Core)

The structure-activity relationship (SAR) of Ac-Phe-Arg-Trp-NH2 is best understood in the context of the broader family of melanocortin peptides. The endogenous agonists for melanocortin receptors, such as α-melanocyte-stimulating hormone (α-MSH), all contain a conserved core sequence, His-Phe-Arg-Trp. nih.govacs.org This tetrapeptide sequence is considered the essential "message sequence" responsible for ligand binding, receptor recognition, and stimulation. nih.govacs.orgnih.gov

Systematic truncations and extensions of this core sequence have been pivotal in elucidating the specific roles of each component. Studies on fragments of the potent synthetic analogue NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH2) helped to identify the minimally active sequence. researchgate.net

Truncation studies demonstrated that while the tripeptide Ac-Phe-Arg-Trp-NH2 (specifically with D-Phe) retained some activity, it was significantly less potent than the tetrapeptide. nih.gov For instance, Ac-DPhe-Arg-Trp-NH2 showed micromolar agonist activities at the MC1R, MC4R, and MC5R and only minimal activation at the MC3R. nih.gov This highlights the importance of the N-terminal residue, typically Histidine, for achieving higher potency. The core tetrapeptide His-Phe-Arg-Trp itself, without terminal modifications, is largely unable to stimulate melanocortin receptors at significant concentrations. researchgate.net However, the addition of an N-terminal acetyl (Ac) group and a C-terminal amide (NH2) to create Ac-His-Phe-Arg-Trp-NH2 enables full receptor stimulation. researchgate.net

A significant leap in potency was discovered with the stereochemical inversion of Phenylalanine from the L- to the D-isomer (DPhe). acs.orgresearchgate.net The resulting tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, activates melanocortin receptors at nanomolar concentrations, representing a dramatic increase in potency compared to its L-Phe counterpart. acs.orgnih.gov This foundational tetrapeptide has served as a template for extensive SAR studies. nih.govnih.gov

Conversely, extending the peptide sequence can modulate activity and selectivity. For example, the peptide Ac-Nle-Ala-His-DPhe-Arg-Trp-NH2 is an example of an extended peptide with reported effects on melanogenesis. google.com The comparison of these different peptide lengths underscores the optimized nature of the tetrapeptide structure for receptor interaction.

| Peptide | Modification Type | Key SAR Finding | Reference |

|---|---|---|---|

| His-Phe-Arg-Trp | Core Sequence | Minimal sequence for recognition but largely inactive without terminal modifications. | researchgate.net |

| Ac-DPhe-Arg-Trp-NH2 | Truncated Peptide | Possesses micromolar activity, indicating the His residue is important for high potency. | nih.gov |

| Ac-His-Phe-Arg-Trp-NH2 | Parent Tetrapeptide (L-Phe) | Fully stimulates receptors but is significantly less potent than the D-Phe analogue. | nih.gov |

| Ac-His-DPhe-Arg-Trp-NH2 | Parent Tetrapeptide (D-Phe) | Highly potent agonist at nanomolar concentrations; serves as a key template for further modifications. | acs.orgnih.govresearchgate.net |

| NDP-MSH | Extended Peptide | A potent and enzymatically stable analogue from which minimally active sequences have been derived. | researchgate.net |

Computational Chemistry and Molecular Dynamics Simulations for Elucidating Ac-Phe-Arg-Trp-NH2 SAR

Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for providing a theoretical and dynamic understanding of the structure-activity relationships of Ac-Phe-Arg-Trp-NH2 and its analogues at an atomic level. researchgate.netmdpi.com These methods allow researchers to visualize and analyze the conformational properties of the peptide and its interactions with receptor binding sites.

Molecular dynamics simulations have been employed to perform comprehensive conformational analyses of peptides like His-Phe-Arg-Trp-NH2 and its analogues. researchgate.net Such simulations, often combined with molecular mechanics and simulated annealing, help identify topographical templates that can guide the design of new, more potent, or selective compounds. researchgate.net For the parent tetrapeptide, Ac-His-DPhe-Arg-Trp-NH2, conformational analysis using techniques like 1H NMR is often complemented by restrained molecular dynamics simulations to refine its three-dimensional structure in solution. science.gov

Molecular docking studies are particularly useful for investigating how modifications to the peptide scaffold affect receptor binding and selectivity. For example, when the C-terminus Trp of Ac-His-d-Phe-Arg-Trp-NH2 was replaced with a conformationally constrained residue (Aia), docking studies revealed that these constraints forced the new residue to flip and interact with different transmembrane (TM) helices (TM6 and TM7) of the receptor. researchgate.net This altered binding mode was hypothesized to be the reason for the observed shift in receptor subtype selectivity. researchgate.net

MD simulations can also elucidate the fundamental interactions between individual amino acids and their environment. mdpi.comacs.org For instance, simulations have been used to quantify the "aromaphilicity" of amino acids like Phe and Trp, confirming their high propensity for binding to aromatic surfaces, a key interaction in many peptide-receptor complexes. acs.org These computational approaches provide a powerful complement to experimental SAR data, offering rational explanations for observed activities and guiding future drug design efforts. researchgate.netscispace.com

| Computational Method | Application to Ac-Phe-Arg-Trp-NH2 Analogues | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Comprehensive conformational analysis of the peptide backbone and side chains. | Identifies stable conformations and dynamic behavior, providing a template for rational design. | researchgate.netscience.gov |

| Molecular Docking | Predicting the binding pose of peptide analogues within the melanocortin receptor binding pocket. | Explains how specific modifications alter interactions with receptor residues, leading to changes in activity and selectivity. | researchgate.net |

| Molecular Mechanics / Simulated Annealing | Used alongside MD for conformational analysis of the peptide structure. | Helps in identifying low-energy and biologically relevant peptide conformations. | researchgate.net |

| Free Energy Calculations | Quantifying the binding affinity of individual amino acids (Phe, Arg, Trp) for specific surfaces. | Provides a fundamental understanding of the driving forces behind peptide-receptor interactions, such as aromatic stacking. | acs.org |

Molecular Interactions and Receptor Pharmacology of Ac Phe Arg Trp Nh2

Quantitative Receptor Binding Studies of Ac-Phe-Arg-Trp-NH2

Binding affinity studies are crucial for understanding how strongly a ligand interacts with a receptor. For Ac-Phe-Arg-Trp-NH2, its affinity across the melanocortin receptors is notably low, especially when compared to the canonical tetrapeptide sequence Ac-His-DPhe-Arg-Trp-NH2. nih.gov

The tripeptide Ac-Phe-Arg-Trp-NH2 demonstrates weak interaction with the mouse Melanocortin 1 Receptor (mMC1R). nih.gov Studies show it produces only slight agonist activity at very high concentrations (100 μM), indicating poor binding affinity. nih.gov This contrasts sharply with related tetrapeptides like Ac-His-DPhe-Arg-Trp-NH2, which exhibit potent nanomolar activity at this receptor. acs.org The data suggests that the presence of the N-terminal Histidine and the stereochemistry of the Phenylalanine residue are critical for high-affinity binding to MC1R. nih.govarizona.edu

At the mouse Melanocortin 3 Receptor (mMC3R), Ac-Phe-Arg-Trp-NH2 shows a loss of stimulatory activity. nih.gov Functional assays designed to measure cAMP response, which correlate with receptor binding and activation, found no significant activity even at concentrations up to 100 μM. nih.gov This lack of interaction highlights the peptide's inability to effectively bind to the MC3R subtype. Studies have indicated that the His-Phe-Arg-Trp sequence is important for MC3R stimulation. nih.gov

Similar to its profile at MC3R, Ac-Phe-Arg-Trp-NH2 exhibits a loss of stimulatory activity at the mouse Melanocortin 4 Receptor (mMC4R). nih.gov Its stereoisomer, Ac-DPhe-Arg-Trp-NH2, possesses micromolar agonist activity at MC4R, which underscores the importance of the D-Phe configuration for receptor recognition at this subtype. nih.govresearchgate.net The L-Phe configuration in the user-specified compound, combined with the absence of a Histidine residue, results in a significant loss of affinity. nih.gov

The peptide Ac-Phe-Arg-Trp-NH2 also demonstrates a loss of stimulatory activity at the mouse Melanocortin 5 Receptor (mMC5R). nih.gov No functional response was observed in cAMP assays, implying a lack of meaningful binding to the receptor. nih.gov For context, the related tripeptide Ac-DPhe-Arg-Trp-NH2 shows some activity at mMC5R, while the tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 is a potent agonist. nih.govacs.org

Functional Characterization of Ac-Phe-Arg-Trp-NH2 as an Agonist or Antagonist

Functional assays determine whether a ligand activates (agonist) or blocks (antagonist) a receptor. These studies are typically conducted by measuring the downstream signaling molecules produced after receptor binding, such as cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Melanocortin receptors are G-protein-coupled receptors that, upon stimulation by an agonist, activate the adenylyl cyclase enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govacs.org

Functional analysis of Ac-Phe-Arg-Trp-NH2 using a cAMP assay revealed its very limited capacity as an agonist. nih.gov The study reported a loss of stimulatory activity at the mMC3R, mMC4R, and mMC5R. nih.gov For the mMC1R, it was found to be a very weak agonist, showing only slight activity at a high concentration of 100 μM. nih.gov No antagonist activity has been reported for this compound. Research has suggested that tripeptides like Ac-Phe-Arg-Trp-NH2 require an additional N-terminal Histidine residue to achieve even minimal biological activity, which explains the low potency observed. arizona.eduresearchgate.net

Pharmacological Data for Ac-Phe-Arg-Trp-NH2 and Related Peptides

| Compound | Receptor | Agonist Activity (EC50, nM) | Functional Profile | Citation |

| Ac-Phe-Arg-Trp-NH2 | mMC1R | >100,000 | Slight Agonist Activity at 100µM | nih.gov |

| mMC3R | >100,000 | Inactive | nih.gov | |

| mMC4R | >100,000 | Inactive | nih.gov | |

| mMC5R | >100,000 | Inactive | nih.gov | |

| Ac-His-DPhe-Arg-Trp-NH2 | mMC1R | 10 | Agonist | mdpi.com |

| mMC3R | 190 | Agonist | mdpi.com | |

| mMC4R | 12 | Agonist | mdpi.com | |

| mMC5R | 5 | Agonist | mdpi.com | |

| Ac-DPhe-Arg-Trp-NH2 | mMC1R | 5,500 | Agonist | nih.gov |

| mMC3R | >100,000 | 40% Max Response at 100µM | nih.gov | |

| mMC4R | >100,000 | 70% Max Response at 100µM | nih.gov | |

| mMC5R | >100,000 | 70% Max Response at 100µM | nih.gov |

Assessment of Other Intracellular Signaling Pathways Modulated by Ac-Phe-Arg-Trp-NH2

The primary signaling pathway for melanocortin receptors upon agonist binding is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govresearchgate.netacs.org This is considered the canonical pathway for melanocortin receptor activation. The agonist-induced cAMP signal transduction is a key mechanism through which peptides like Ac-Phe-Arg-Trp-NH2 and its derivatives exert their effects. researchgate.netresearchgate.net

Beyond the well-established cAMP pathway, research into melanocortin receptor signaling has revealed a more complex picture. Other intracellular signaling cascades can also be involved in the regulation of cellular processes following receptor activation. mdpi.com For example, the melanocortin-4 receptor (MC4R) is known to activate different intracellular signaling pathways depending on the specific ligand bound to it. mdpi.com While the primary focus for tetrapeptides like Ac-Phe-Arg-Trp-NH2 has been on the cAMP pathway, it is plausible that they could modulate other signaling pathways. These may include the phospholipase C (PLC)/diacylglycerol (DAG)/protein kinase C (PKC) β cascade and the nitric oxide (NO)/cGMP/protein kinase G (PKG) cascade, which are also implicated in melanogenesis regulation. mdpi.com However, detailed studies focusing specifically on the modulation of these alternative pathways by Ac-Phe-Arg-Trp-NH2 are not extensively documented in the available literature. Some ligands for the MC4R have been shown to activate the ERK1/2 pathway, highlighting the potential for biased signaling. mdpi.com

Ligand-Receptor Docking and Molecular Modeling of Ac-Phe-Arg-Trp-NH2 with Melanocortin Receptors

Molecular modeling and ligand-receptor docking studies have provided valuable insights into the interaction between melanocortin tetrapeptides and their receptors. For the related Ac-His-DPhe-Arg-Trp-NH2, molecular modeling suggests that the DPhe residue interacts with a hydrophobic pocket in the receptor, which is composed of several aromatic amino acid side chains. acs.org

More recent studies involving modifications to the Trp residue of the nonselective prototype tetrapeptide agonist Ac-His-d-Phe-Arg-Trp-NH2 have utilized molecular docking to understand receptor selectivity. nih.gov These studies have shown that constraining the conformational flexibility of the peptide can lead to enhanced selectivity for specific receptor subtypes. For example, constraining the Ψ and χ angles at the C-terminal Trp position can force the C-terminal residue to interact with transmembrane helices 6 and 7 (TM6 and TM7) of the receptor, a feature hypothesized to drive receptor subtype selectivity. nih.govresearchgate.netacs.org

While specific docking studies solely on Ac-Phe-Arg-Trp-NH2 are not prominently featured, the principles derived from its analogues are highly relevant. The core His-Phe-Arg-Trp sequence is widely accepted as the critical pharmacophore domain for melanocortin receptor selectivity and agonist-induced signal transduction. researchgate.netresearchgate.net Therefore, the Phe and Arg residues of Ac-Phe-Arg-Trp-NH2 are expected to form key interactions with the receptor binding pocket, similar to what has been observed for its more extensively studied derivatives.

Mechanisms of Receptor Selectivity and Functional Bias Induced by Ac-Phe-Arg-Trp-NH2

The chemical structure of melanocortin tetrapeptides provides a template for achieving receptor selectivity and can lead to functional bias, where a ligand acts as an agonist at one receptor subtype and an antagonist or partial agonist at another. This phenomenon is of significant interest for the development of targeted therapeutics.

Substitutions at various positions of the Ac-His-DPhe-Arg-Trp-NH2 template have been shown to induce receptor selectivity. For example, modifications at the DPhe position can differentiate between agonist and antagonist activity at the mouse MC3R, while maintaining full agonism at the MC4R. nih.gov Specifically, the introduction of a para-iodo substituent on the DPhe residue resulted in a ligand with mixed pharmacology: it acted as a partial agonist/antagonist at the mMC3R while remaining a full agonist at the mMC4R. nih.govresearchgate.netresearchgate.net This suggests that the molecular mechanism of antagonism at the mMC3R is distinct from that of the mMC4R. nih.gov

Furthermore, modifications at the Trp position can be used to design ligands with selectivity for the peripheral MC1R and MC5R over the central MC3R and MC4R. nih.gov For instance, replacing Trp with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in the Ac-His-d-Phe-Arg-Trp-NH2 scaffold resulted in a peptide with nanomolar potency at MC1R and MC5R but micromolar potency at MC3R and MC4R. acs.orgnih.gov

Functional bias has also been observed with ligands that activate signaling pathways other than the canonical cAMP pathway. For the MC4R, some ligands can act as agonists for certain pathways, like ERK1/2 activation, while being inverse agonists for the Gs-cAMP pathway. mdpi.com While direct evidence for functional bias induced by the specific tetrapeptide Ac-Phe-Arg-Trp-NH2 is limited, the extensive research on its close analogues strongly indicates that this core structure is amenable to modifications that can fine-tune receptor selectivity and functional activity.

Pre Clinical Biological Research and Mechanistic Investigations of Ac Phe Arg Trp Nh2

Studies on Melanogenesis Regulation via Ac-Phe-Arg-Trp-NH2 (e.g., Tyrosinase Activity Modulation)

The tetrapeptide Ac-Phe-Arg-Trp-NH2 and its analogs are subjects of research for their role in melanogenesis, the process of melanin (B1238610) production. This process is primarily regulated by the melanocortin 1 receptor (MC1R), and its natural agonist, the α-melanocyte stimulating hormone (α-MSH). The core amino acid sequence His-Phe-Arg-Trp is considered crucial for the melanotropic activity of α-MSH. mdpi.com

Research has shown that synthetic analogs of α-MSH, including those based on the Ac-Phe-Arg-Trp-NH2 structure, can stimulate melanin synthesis. For instance, the analog Ac-His-D-Phe-Arg-Trp-NH2 has been identified as a full agonist with potency equal to α-MSH in stimulating tyrosinase activity in cultured human melanocytes. researchgate.net Tyrosinase is the key enzyme in the melanin synthesis pathway. Further modifications, such as capping this tetrapeptide with 4-phenylbutyric acid, have resulted in a significant increase in potency. researchgate.net

Studies on various analogs have demonstrated their ability to stimulate tyrosinase activity and, consequently, melanogenesis. nih.gov The effects of these peptides are mediated through their binding to the MC1R. researchgate.netnih.gov This was confirmed by experiments where the effects were nullified by a physiological antagonist of MC1R, the agouti signaling protein. nih.gov The interaction of these peptides with MC1R activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine (B11128) monophosphate (camp), which in turn stimulates tyrosinase activity and melanin production. mdpi.com

It's important to note that the bioactivity of these peptides can be species-dependent. For example, the related peptide Ac-Phe-Arg-Trp-Gly-NH2 was found to be a weak α-MSH antagonist in lizards but was inactive in other vertebrate species. mdpi.com In murine melanoma cells, it did not show agonistic or antagonistic activity but potentiated the α-MSH-induced increase in tyrosinase activity. mdpi.com

| Compound | Effect on Tyrosinase Activity | Mechanism of Action | Cell/Animal Model |

|---|---|---|---|

| Ac-His-D-Phe-Arg-Trp-NH2 | Full agonist, equal potency to α-MSH researchgate.net | MC1R agonist nih.gov | Cultured human melanocytes researchgate.net |

| 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2 | Markedly higher potency than α-MSH researchgate.net | MC1R agonist researchgate.netnih.gov | Cultured human melanocytes researchgate.net |

| n-Pentadecanoyl-His-D-Phe-Arg-Trp-NH2 | More potent than α-MSH nih.gov | MC1R agonist nih.gov | Cultured human melanocytes nih.gov |

| Ac-Phe-Arg-Trp-Gly-NH2 | Potentiated α-MSH-induced increase mdpi.com | Not specified | Murine S-91 melanoma cells mdpi.com |

Cellular Protective Effects of Ac-Phe-Arg-Trp-NH2, including Anti-Apoptotic Mechanisms and DNA Repair Enhancement

Beyond its role in pigmentation, Ac-Phe-Arg-Trp-NH2 and its derivatives have demonstrated significant cellular protective effects, particularly against damage induced by ultraviolet (UV) radiation. These peptides have been shown to reduce apoptosis (programmed cell death) and enhance the repair of DNA photoproducts in human melanocytes exposed to UV radiation. nih.gov

The anti-apoptotic effects of these peptides are noteworthy. For example, 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2 exhibited a more remarkable anti-apoptotic effect than the natural hormone α-MSH on UV-irradiated human melanocytes. researchgate.net This protective mechanism is linked to a reduction in the generation of hydrogen peroxide, a reactive oxygen species that can induce apoptosis. nih.gov The activation of the MC1R by these peptides is crucial for these protective effects, as they are absent in melanocytes with a loss-of-function MC1R. nih.gov

Furthermore, these α-MSH analogs have been found to enhance the repair of DNA damage caused by UV radiation. nih.gov This is a critical function in preventing the malignant transformation of melanocytes into melanoma. nih.gov The ability of these peptides to stimulate eumelanin (B1172464) synthesis also contributes to photoprotection, as eumelanin is more effective at shielding the skin from UV damage than pheomelanin. nih.gov

| Compound | Protective Effect | Mechanism | Cell Model |

|---|---|---|---|

| 4-Phenylbutyryl-His-D-Phe-Arg-Trp-NH2 | Anti-apoptotic researchgate.net | MC1R agonism researchgate.net | UV-irradiated human melanocytes researchgate.net |

| Ac-His-D-Phe-Arg-Trp-NH2 | Reduced apoptosis, enhanced DNA repair nih.gov | MC1R agonism, reduced hydrogen peroxide generation nih.gov | UV-irradiated human melanocytes nih.gov |

| n-Pentadecanoyl-His-D-Phe-Arg-Trp-NH2 | Reduced apoptosis, enhanced DNA repair nih.gov | MC1R agonism, reduced hydrogen peroxide generation nih.gov | UV-irradiated human melanocytes nih.gov |

Exploration of Ac-Phe-Arg-Trp-NH2 in the Modulation of Energy Homeostasis-Related Molecular Targets

The melanocortin system, which includes the MC3 and MC4 receptors (MC3R and MC4R), plays a significant role in regulating energy homeostasis, including food intake and metabolism. acs.org The core sequence His-Phe-Arg-Trp is also important for the interaction of melanocortin agonists with these central receptors. acs.org

Research into analogs of Ac-Phe-Arg-Trp-NH2 has revealed their potential to modulate these energy homeostasis-related molecular targets. acs.org For instance, modifications to the D-Phe position in the tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 have led to the identification of compounds with varied activity at the MC3R and MC4R. nih.gov Some analogs have been found to be potent antagonists or partial agonists at the mMC3R while remaining full, potent agonists at the mMC4R. nih.gov This selectivity is of interest for developing therapeutic agents for conditions like obesity. nih.gov

A specific analog, Ac-Trp-DPhe(p-I)-Arg-Trp-NH2, has been identified as a potent and selective MC4R antagonist. nih.gov In vivo studies with this compound in mice have shown sex-specific effects on food intake, respiratory exchange ratio, and energy expenditure, highlighting the complex role of the melanocortin system in energy balance. nih.gov Another study compared a monovalent agonist, Ac-His-DPhe-Arg-Trp-NH2, to a bivalent version and found that the bivalent ligand had more pronounced effects on decreasing food intake. nova.edu

| Compound | Target Receptor(s) | Observed Activity | Potential Application |

|---|---|---|---|

| Ac-His-DPhe(p-I)-Arg-Trp-NH2 | mMC3R, mMC4R nih.gov | Partial agonist/antagonist at mMC3R, full agonist at mMC4R nih.gov | Differentiation of mMC3R vs. mMC4R physiological roles acs.org |

| Ac-Trp-DPhe(p-I)-Arg-Trp-NH2 | mMC4R, mMC3R nih.gov | Potent and selective mMC4R antagonist nih.gov | Probing sexual dimorphism in the melanocortin pathway nih.gov |

| Ac-His-DPhe-Arg-Trp-NH2 | mMC3R, mMC4R nova.edu | Agonist nova.edu | Anti-obesity probe nova.edu |

Antifungal Activities of Ac-Phe-Arg-Trp-NH2 and Proposed Biological Mechanisms

While direct studies on the antifungal activity of Ac-Phe-Arg-Trp-NH2 are limited, the structural characteristics of this peptide, particularly the presence of cationic (Arginine) and hydrophobic (Phenylalanine, Tryptophan) residues, are features commonly found in antimicrobial peptides. asm.orgcore.ac.uk

Many antimicrobial peptides exert their effects by interacting with and disrupting the cell membranes of microorganisms. asm.org The proposed "carpet model" suggests that the cationic residues of the peptide interact with the anionic components of the bacterial or fungal membrane, allowing the hydrophobic parts of the peptide to insert into and disrupt the lipid bilayer. asm.org

Peptides rich in Tryptophan and Arginine have been shown to possess significant antimicrobial activities. core.ac.uk The cationic nature of Arginine facilitates attraction to the negatively charged microbial membranes, while the unique properties of Tryptophan, including its preference for the interfacial region of lipid bilayers, contribute to membrane disruption. core.ac.uk Cation-π interactions between the arginine and tryptophan residues can also play a role in this process. core.ac.uk

Although not directly tested on Ac-Phe-Arg-Trp-NH2, a study on a synthetic peptide with the sequence RRFSFWFSFRR-NH2, which also contains Arginine, Phenylalanine, and Tryptophan, demonstrated potent antifungal activity against Candida albicans. mdpi.com The mechanism was found to involve binding to components of the fungal plasma membrane, leading to membrane disruption and cell lysis. mdpi.com

Investigation of Other Reported Biological Activities of Ac-Phe-Arg-Trp-NH2 and Their Underlying Molecular Pathways

The core sequence Phe-Arg-Trp is part of the broader melanocortin system, which is involved in a wide range of physiological functions beyond pigmentation and energy homeostasis. These include inflammation, adrenal function, and cardiovascular function. nih.gov The versatility of peptides containing this sequence suggests potential for other biological activities.

Peptides with similar amino acid compositions are known to have various biological roles. For example, the presence of arginine and tryptophan in some peptide sequences suggests potential roles in hormonal signaling pathways. smolecule.com Tryptophan is also a precursor to the neurotransmitter serotonin, indicating a possible involvement in neurotransmission. smolecule.com

Advanced Research Directions and Peptide Engineering Strategies for Ac Phe Arg Trp Nh2

Development of Ac-Phe-Arg-Trp-NH2 as a Peptidomimetic Scaffold for Drug Discovery

The inherent limitations of peptides as drugs, such as poor metabolic stability and low oral bioavailability, have driven the development of peptidomimetics. These are molecules that mimic the structure and function of a native peptide but are built from a non-peptide backbone. mdpi.com The Ac-Phe-Arg-Trp-NH2 sequence serves as an excellent starting point or "scaffold" for designing such peptidomimetics.

The core structural motifs of the peptide can be incorporated into more rigid and stable chemical frameworks, such as heterocyclic systems or constrained analogs. mdpi.comresearchgate.net By preserving the key pharmacophoric elements—the spatial arrangement of the aromatic rings of Phenylalanine and Tryptophan and the cationic guanidinium (B1211019) group of Arginine—researchers can design small molecules that replicate the peptide's biological activity with superior drug-like properties. For example, peptidomimetics based on the related Arg-Phe-NH2 structure have been successfully developed as agonists for Mas-related gene C (MrgC) receptors. nih.gov This approach allows for the modulation of complex biological targets like protein-protein interactions and G-protein coupled receptors, paving the way for novel therapeutics in areas such as obesity, metabolic disorders, and inflammation. nih.govmdpi.com

Strategies for Enhancing Potency and Receptor Subtype Selectivity of Ac-Phe-Arg-Trp-NH2 Analogs

A primary goal in peptide engineering is to enhance the potency and selectivity of lead compounds for their specific biological targets. For analogs of Ac-Phe-Arg-Trp-NH2, which often target the family of melanocortin receptors (MC1R, MC3R, MC4R, MC5R), several effective strategies have been identified through extensive structure-activity relationship (SAR) studies.

N-Terminal "Capping": One of the most successful strategies involves the modification of the N-terminus with various "capping" groups. Attaching linear aliphatic chains (fatty acids) has been shown to dramatically increase agonist potency. Studies on the related His-D-Phe-Arg-Trp-NH2 template revealed that increasing the length of an N-terminal alkyl chain could boost potency by over 100-fold. acs.orgresearchgate.net For example, the addition of an octanoyl group resulted in a 70- to 110-fold increase in potency at the MC1, MC3, and MC4 receptors. nih.gov This modification is thought to enhance the interaction of the peptide with the receptor or the cell membrane.

Interactive Data Table: Effect of N-Terminal Capping on Receptor Potency

| Compound | Modification | Target Receptor | Potency (EC50) | Fold Increase vs. Uncapped |

|---|---|---|---|---|

| His-D-Phe-Arg-Trp-NH2 | Uncapped | mMC4R | ~44 nM | N/A |

| Octanoyl-His-D-Phe-Arg-Trp-NH2 | Octanoyl Cap | mMC4R | 0.4 nM | ~110x |

| Octanoyl-His-D-Phe-Arg-Trp-NH2 | Octanoyl Cap | mMC1R | 0.4 nM | ~70x |

| Octanoyl-His-D-Phe-Arg-Trp-NH2 | Octanoyl Cap | mMC3R | 4.0 nM | ~110x |

Data synthesized from published findings. nih.gov

Amino Acid Substitution: The specificity of peptide analogs can be finely tuned by substituting key amino acids.

Modifications at the Trp Position: The Tryptophan residue has been identified as a critical determinant of receptor selectivity. nih.govresearchgate.net By replacing Trp with non-natural amino acids, researchers have successfully designed ligands that are selective for peripheral receptors (MC1R and MC5R) over central receptors (MC3R and MC4R). nih.gov For instance, substituting Trp with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) or Bip (Biphenylalanine) resulted in compounds with nanomolar potency at MC1R and MC5R but only micromolar potency at MC3R and MC4R. nih.gov

Incorporation of β-Amino Acids: Introducing β-amino acids into the peptide backbone creates an α/β-hybrid peptide. acs.orgnih.gov This modification alters the peptide's conformational properties, leading to changes in receptor affinity and selectivity. A notable example is the analog Ac-His-dPhe-Arg-β³hTrp-NH2, which was found to be a potent agonist at the mouse MC4R with a 35-fold selectivity over the MC3R. acs.orgnih.gov

Interactive Data Table: Effect of Trp Substitution on Receptor Selectivity

| Compound | Modification | mMC1R Potency (EC50) | mMC4R Potency (EC50) | Selectivity Profile |

|---|---|---|---|---|

| Ac-His-D-Phe-Arg-Trp-NH2 | None | 0.08 nM | 0.04 nM | Potent, non-selective |

| Ac-His-D-Phe-Arg-Tic-NH2 | Trp → Tic | 1.4 nM | >10,000 nM | Selective for mMC1R over mMC4R |

| Ac-His-D-Phe-Arg-Bip-NH2 | Trp → Bip | 12 nM | >10,000 nM | Selective for mMC1R over mMC4R |

Data synthesized from published findings. nih.gov

Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Ac-Phe-Arg-Trp-NH2 Mechanisms

Understanding the detailed molecular mechanisms of action for Ac-Phe-Arg-Trp-NH2 and its analogs is crucial for their development as therapeutics. Omics technologies, which allow for the large-scale study of biological molecules, offer a powerful, unbiased approach to achieve this. nih.govnih.gov These methods provide a holistic view of the cellular response to a bioactive compound, moving beyond simple receptor binding assays to map the entire downstream signaling network. mdpi.com

Proteomics: This technology involves the global analysis of proteins in a biological sample. nih.gov By treating cells or tissues with an Ac-Phe-Arg-Trp-NH2 analog and using techniques like mass spectrometry, researchers can identify changes in the expression levels of thousands of proteins. Furthermore, proteomics can detect changes in post-translational modifications (e.g., phosphorylation), which are critical for signal transduction. This could reveal the specific signaling pathways and downstream effector proteins that are activated or inhibited by the peptide, providing a comprehensive map of its mechanism of action. mdpi.com

Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a cell or organism. nih.gov The metabolome is highly dynamic and reflects the functional output of cellular activity. nih.gov By analyzing the metabolic profile of a system after exposure to an Ac-Phe-Arg-Trp-NH2 analog, scientists can identify which metabolic pathways are altered. For example, if a peptide analog targeting MC4R is effective in reducing food intake, metabolomics could reveal the specific changes in lipid, glucose, or amino acid metabolism that underlie this effect. mdpi.com

The integration of multiple omics datasets (e.g., transcriptomics, proteomics, and metabolomics) can provide a comprehensive, multi-layered understanding of the peptide's biological impact, aiding in the identification of novel biomarkers for efficacy and potential off-target effects. mdpi.com

Future Perspectives in Rational Design of Ac-Phe-Arg-Trp-NH2-Based Bioactive Peptides

The future of designing Ac-Phe-Arg-Trp-NH2-based peptides lies in a "rational design" approach, which integrates computational methods with established biochemical principles to create molecules with precisely defined properties. nih.gov

Key future directions include:

Computational Modeling and Simulation: The use of molecular docking and molecular dynamics simulations will become increasingly central. These tools can predict how subtle changes to the peptide's structure—such as altering an amino acid or adding a chemical moiety—will affect its binding affinity and conformation at the active site of a target receptor. This in-silico screening can prioritize the most promising candidates for chemical synthesis, saving time and resources.

Optimizing Physicochemical Properties: Drawing inspiration from the design of other bioactive peptides, such as antimicrobial peptides rich in Arginine and Tryptophan, future designs will focus on optimizing physicochemical characteristics. nih.govfrontiersin.org This involves engineering analogs to have an ideal balance of hydrophobicity, cationicity, and amphipathicity to enhance interactions with cell membranes and improve target engagement. nih.gov

Multi-functional Ligands: There is growing interest in creating hybrid molecules that combine the Ac-Phe-Arg-Trp-NH2 pharmacophore with other bioactive agents. This could lead to the development of single molecules that can modulate multiple targets simultaneously, potentially offering synergistic therapeutic effects for complex diseases.

Advanced Synthesis and Delivery: Innovations in peptide synthesis and modification will continue to expand the chemical diversity of accessible analogs. mdpi.com Concurrently, the development of novel drug delivery systems will be essential to overcome the inherent challenges of administering peptide-based drugs, enabling them to reach their full therapeutic potential.

By combining these advanced strategies, researchers can continue to refine the Ac-Phe-Arg-Trp-NH2 scaffold to produce a new generation of highly potent, selective, and stable peptide-based therapeutics.

Q & A

Q. How can ethical and reproducibility challenges be addressed when translating Ac-Phe-Arg-Trp-NH2 research to preclinical trials?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization and sample-size justification. Use open-source platforms like Zenodo to share protocols and raw data. For human cell lines, obtain IRB approval and document consent for commercial lines (e.g., HEK293). Address conflicts of interest transparently in publications .

Data Presentation Guidelines

- Tables : Use Roman numerals (e.g., Table I) and ensure self-explanatory footnotes. Include statistical metrics (mean ± SEM, p-values) .

- Figures : Provide high-resolution images (300+ DPI) with error bars and significance markers. Avoid redundant visualization; prioritize clarity over aesthetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.